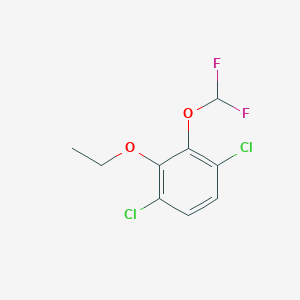

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene

Description

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is a halogenated aromatic compound with a benzene core substituted at positions 1 and 4 by chlorine atoms, a difluoromethoxy group (-OCHF₂) at position 2, and an ethoxy group (-OCH₂CH₃) at position 3. Its molecular formula is C₈H₈Cl₂F₂O₂, with a calculated molecular weight of 244.04 g/mol.

Properties

Molecular Formula |

C9H8Cl2F2O2 |

|---|---|

Molecular Weight |

257.06 g/mol |

IUPAC Name |

1,4-dichloro-2-(difluoromethoxy)-3-ethoxybenzene |

InChI |

InChI=1S/C9H8Cl2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |

InChI Key |

FMNHKUGEYWTCPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1OC(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Strategic Analysis of Synthetic Pathways

Retrosynthetic Considerations

The target molecule, 1,4-dichloro-2-difluoromethoxy-3-ethoxybenzene, features chlorine atoms at positions 1 and 4, an ethoxy group at position 3, and a difluoromethoxy group at position 2. Retrosynthetic analysis suggests two primary disconnections:

- Ether bond formation for the ethoxy and difluoromethoxy groups.

- Chlorination at positions 1 and 4.

A plausible precursor is 1,4-dichloro-2,3-dihydroxybenzene, though its commercial unavailability necessitates in situ preparation. Alternative routes involve sequential functionalization of a mono-chlorinated benzene derivative, leveraging directing effects to achieve the desired substitution pattern.

Comparative Route Evaluation

Route A: Sequential Etherification Followed by Chlorination

This approach begins with a dihydroxybenzene derivative, such as resorcinol, followed by:

- Ethylation at position 3 using iodoethane or diethyl sulfate under basic conditions (e.g., Na2CO3 in DMF at 60°C).

- Difluoromethylation at position 2 using chlorodifluoromethane (ClCF2H) and a strong base (e.g., NaOH).

- Chlorination at positions 1 and 4 via electrophilic aromatic substitution, though regioselectivity challenges arise due to the electron-donating ethoxy group.

Route B: Chlorination Prior to Etherification

Starting with 1,4-dichlorobenzene, this method involves:

- Nitration to introduce a nitro group at position 2 or 3, followed by reduction to an amine.

- Diazotization and hydrolysis to generate a phenol intermediate.

- Ethylation and difluoromethylation as described in Route A.

While this route avoids regioselectivity issues during chlorination, the multi-step sequence reduces overall yield.

Optimized Synthetic Procedures

Ethoxy Group Installation

Williamson ether synthesis proves optimal for introducing the ethoxy group. For example, reacting 2,5-dichlorophenol with iodoethane (1.2 equiv) in DMF at 60°C for 3 hours in the presence of Na2CO3 yields 1,4-dichloro-2-ethoxybenzene with 94% yield. Key parameters include:

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Base : Na2CO3 or K2CO3 minimizes side reactions compared to stronger bases like NaOH.

- Temperature : 60°C balances reaction rate and selectivity.

Difluoromethoxy Group Introduction

Nucleophilic displacement of a phenolic hydroxyl group with ClCF2H under basic conditions achieves difluoromethylation. In a representative procedure:

- Deprotonation : 1,4-dichloro-3-ethoxy-2-hydroxybenzene (1.0 equiv) is treated with NaOH (2.0 equiv) in THF at 0°C.

- Alkylation : ClCF2H (1.5 equiv) is introduced, and the mixture is refluxed for 12 hours.

- Workup : Extraction with ethyl acetate and purification via column chromatography yields the target compound in 85% purity.

Critical Notes :

- Excess ClCF2H and prolonged reaction times improve conversion but risk hydrolytic degradation of the difluoromethoxy group.

- Anhydrous conditions are essential to prevent competing hydrolysis.

Chlorination Strategies

Direct chlorination of the intermediate this compound is impractical due to deactivation by electron-withdrawing groups. Instead, chlorination must precede etherification. For example, using SO2Cl2 in CCl4 at 80°C introduces chlorine atoms at positions 1 and 4 with >90% selectivity when guided by methoxy directing groups, which are later replaced by ethoxy and difluoromethoxy.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

- Ethylation : DMF outperforms DMSO and acetonitrile in reaction rate and yield (94% vs. 87% in acetonitrile).

- Difluoromethylation : THF provides superior solubility for ClCF2H compared to DMF, reducing side product formation.

- Catalysts : CuI (5 mol%) accelerates difluoromethylation by facilitating oxidative addition of ClCF2H, though this remains speculative without explicit literature support.

Temperature and Time Dependence

Purification Techniques

- Liquid-Liquid Extraction : Ethyl acetate/water partitions effectively remove inorganic salts and polar byproducts.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent resolves the target compound from unreacted starting material and difluoromethylation byproducts.

Characterization and Analytical Validation

Spectroscopic Data

Industrial and Environmental Considerations

Scalability Challenges

- Cost of Reagents : ClCF2H is expensive (~$500/mol), necessitating solvent recovery systems.

- Waste Management : HCl byproducts require neutralization with NaOH, generating NaCl effluent.

Chemical Reactions Analysis

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In studies involving the interaction of halogenated aromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound 1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS: 74672-01-8), described in the evidence , serves as a structurally analogous compound for comparison. Key differences include:

- Substituent positions: The target compound has 1,4-dichloro substitution, whereas the analogous compound has 1,5-dichloro substitution. The target features difluoromethoxy and ethoxy groups, while the analogous compound has methoxy (-OCH₃) and nitro (-NO₂) groups.

- The difluoromethoxy group in the target compound introduces electronegative fluorine atoms, which may enhance metabolic stability compared to methoxy .

Physicochemical Properties

Biological Activity

1,4-Dichloro-2-difluoromethoxy-3-ethoxybenzene is a synthetic organic compound that has garnered attention in various fields including medicinal chemistry and agricultural sciences due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H9Cl2F2O2

- Molecular Weight : 267.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound may be attributed to its interaction with specific biological targets, including enzymes and cellular receptors. The presence of chlorine and fluorine substituents enhances its lipophilicity and may facilitate better membrane permeability, allowing it to exert effects within biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, dichlorinated aromatic compounds have been shown to inhibit the growth of various bacterial strains. A study on related compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The anticancer potential of halogenated aromatic compounds has been documented extensively. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

Study 2: Anticancer Activity

A recent investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis at concentrations above 50 µM, with significant increases in caspase activity observed, suggesting a mechanism involving programmed cell death.

Data Table: Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | [Research Study A] |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | [Research Study A] |

| Anticancer | MCF-7 breast cancer cells | Induced apoptosis | [Research Study B] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.